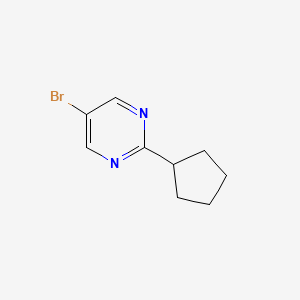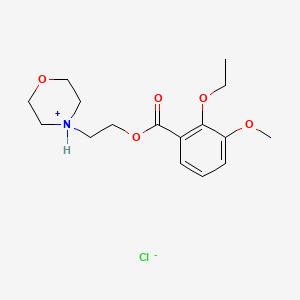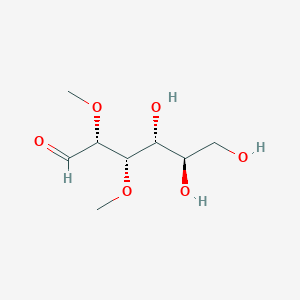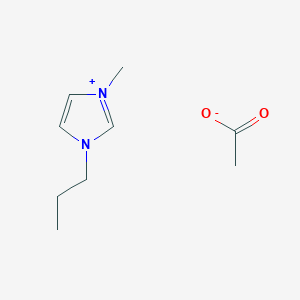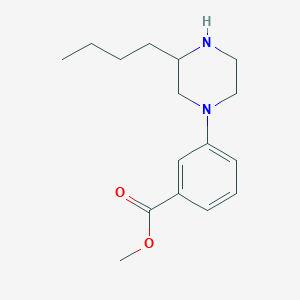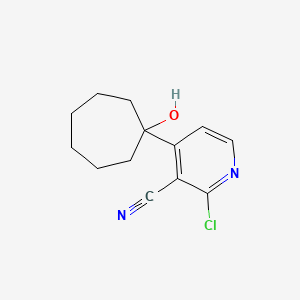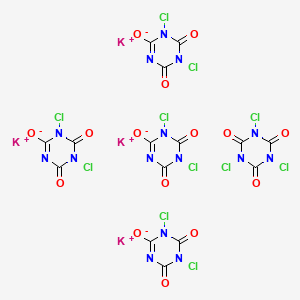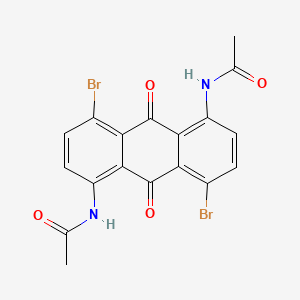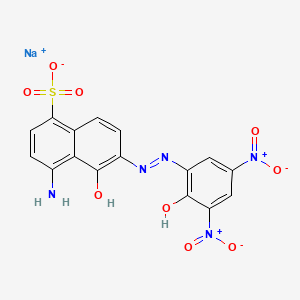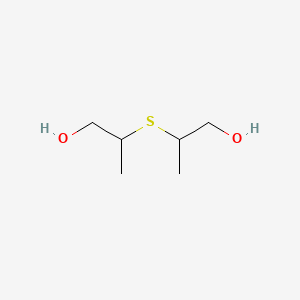
2,2'-Thiodipropanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Thiodipropanol is an organic compound with the molecular formula C₆H₁₄O₂S. It is a colorless liquid that is soluble in water and organic solvents.
準備方法
2,2’-Thiodipropanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloropropanol with sodium sulfide. The reaction conditions typically include a solvent such as ethanol and a temperature range of 60-80°C. The reaction proceeds as follows:
2ClCH2CH2OH+Na2S→S(CH2CH2OH)2+2NaCl
In industrial production, 2,2’-Thiodipropanol is often produced by the catalytic hydrogenation of 2,2’-Thiodiacetic acid. This method involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
化学反応の分析
2,2’-Thiodipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: When oxidized, 2,2’-Thiodipropanol can form 2,2’-Thiodiacetic acid. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced to form 2,2’-Thiodipropane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: 2,2’-Thiodipropanol can undergo substitution reactions with halogens to form halogenated derivatives. For example, reacting with chlorine can produce 2,2’-Thiodipropyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2,2’-Thiodipropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Medicine: Research has explored its potential use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.
作用機序
The mechanism of action of 2,2’-Thiodipropanol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a reducing agent, participating in redox reactions that influence cellular processes. The compound’s hydroxyl groups allow it to form hydrogen bonds with other molecules, affecting their stability and reactivity. Additionally, its sulfur atom can engage in thiol-disulfide exchange reactions, which are crucial in maintaining protein structure and function .
類似化合物との比較
2,2’-Thiodipropanol can be compared with other similar compounds such as 3,3’-Thiodipropanol and 2,2’-Thiodiethanol:
3,3’-Thiodipropanol: This compound has a similar structure but with the sulfur atom positioned differently.
2,2’-Thiodiethanol: This compound has two hydroxyl groups attached to a sulfur atom but with a shorter carbon chain.
The uniqueness of 2,2’-Thiodipropanol lies in its specific molecular structure, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
3001-65-8 |
|---|---|
分子式 |
C6H14O2S |
分子量 |
150.24 g/mol |
IUPAC名 |
2-(1-hydroxypropan-2-ylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C6H14O2S/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
DUFCZJRMDGJQRR-UHFFFAOYSA-N |
正規SMILES |
CC(CO)SC(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


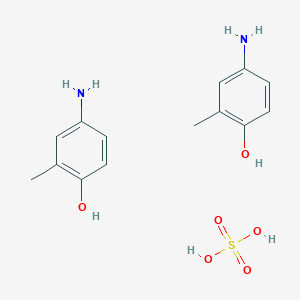
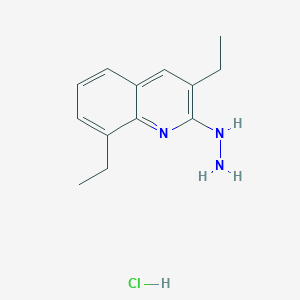
![4-[4-[3-[3,5-bis[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]-5-[4-(4-formylphenyl)phenyl]-2,4,6-trimethylphenyl]phenyl]benzaldehyde](/img/structure/B13747637.png)

